3-Bromo-5-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYQJLWQIUGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627098 | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570391-20-7 | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570391-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodophenol: Synthesis, Reactivity, and Applications

Executive Summary

3-Bromo-5-iodophenol is a versatile tri-substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring a hydroxyl group alongside two different halogen atoms (bromine and iodine) at meta-positions, provides a powerful platform for complex molecular engineering. The distinct reactivity of the C-I, C-Br, and O-H functionalities allows for highly selective, sequential modifications, making it a valuable building block in multi-step organic synthesis. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, in-depth analysis of its spectroscopic characteristics, key chemical transformations, and a case study of its application in the development of potent antimitotic agents for cancer therapy.

Molecular and Physicochemical Profile

This compound is a solid at room temperature, characterized by the molecular formula C₆H₄BrIO.[1][2] Its structure is foundational to its utility in synthetic chemistry.

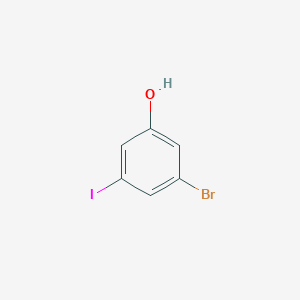

Diagram: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 570391-20-7).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 570391-20-7 | [1][3][4] |

| Molecular Formula | C₆H₄BrIO | [1][2] |

| Molecular Weight | 298.90 g/mol | [1][2] |

| IUPAC Name | This compound | [5] |

| Appearance | Light golden brown crystalline needles / Solid | [6] |

| Melting Point | 82-84 °C | [7] |

| Boiling Point | 324.2 ± 32.0 °C (at 760 mmHg) | [8] |

| Purity | ≥95% - 97% | [3][7] |

| Solubility | Moderately soluble in organic solvents. | [6] |

| Storage | Keep in a dark place, sealed in a dry container at room temperature. | [3][4] |

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via the demethylation of its corresponding methyl ether, 1-bromo-3-iodo-5-methoxybenzene. This reaction is a classic example of an ether cleavage using a strong acid, typically hydrobromic acid in acetic acid.

Protocol 2.1: Synthesis via Demethylation

This protocol is based on a reported procedure for the preparation of this compound.

Materials:

-

1-bromo-3-iodo-5-methoxybenzene

-

33% Hydrogen bromide (HBr) in acetic acid

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Ethyl acetate / Heptane

Procedure:

-

Reaction Setup: Suspend 1-bromo-3-iodo-5-methoxybenzene (1.0 eq) in a 33% HBr solution in acetic acid within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.08 eq). TBAB acts as a phase-transfer catalyst, facilitating the reaction.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC and may require an extended period (e.g., 48 hours) for completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash with water to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel. A solvent system of ethyl acetate/heptane (e.g., 1:9 v/v) is effective for isolating the final product. The purified fractions are combined and concentrated to yield this compound as a light brown solid.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While primary spectral data is not publicly available, a robust and accurate prediction of the ¹H NMR, ¹³C NMR, and IR spectra can be made based on established principles of spectroscopy and data from analogous compounds.[4][5][7]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple and highly informative, showing three distinct signals in the aromatic region corresponding to the three non-equivalent protons on the phenyl ring, plus a broad singlet for the phenolic proton.

-

Aromatic Protons (δ 6.5-7.5 ppm):

-

H-2: This proton is ortho to the hydroxyl group and meta to both the bromine and iodine atoms. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), with a small J-coupling (meta-coupling, J ≈ 1.5-2.5 Hz) to both H-4 and H-6.

-

H-4: This proton is ortho to both the bromine and iodine atoms and meta to the hydroxyl group. It will also appear as a triplet (or doublet of doublets) due to meta-coupling to H-2 and H-6.

-

H-6: This proton is ortho to the hydroxyl group and meta to both halogens, similar to H-2. Its signal will be a triplet (or doublet of doublets) from coupling to H-2 and H-4.

-

The precise chemical shifts depend on the solvent, but the overall pattern of three distinct, finely-split signals will be the key diagnostic feature.

-

-

Phenolic Proton (δ 4.5-6.0 ppm, can be broader and shift significantly):

-

The -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It will exchange with D₂O.

-

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule.

-

C-1 (C-OH, δ ~155 ppm): The carbon atom bearing the hydroxyl group is the most deshielded carbon (excluding the halogenated carbons) due to the oxygen's electronegativity.

-

C-3 (C-Br, δ ~123 ppm): The carbon attached to bromine. The "heavy atom effect" of bromine results in a significant upfield shift compared to what might be expected from electronegativity alone.

-

C-5 (C-I, δ ~95 ppm): The carbon attached to iodine will be the most shielded carbon in the ring. The heavy atom effect is much more pronounced for iodine, shifting the signal significantly upfield. This signal is a key identifier.

-

C-2, C-4, C-6 (C-H, δ ~110-130 ppm): These three carbons will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the three different substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Broad, ~3200-3500 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch (~1450-1600 cm⁻¹): Several sharp, medium-to-strong bands in this region are characteristic of the benzene ring.

-

C-O Stretch (~1200-1260 cm⁻¹): A strong band corresponding to the stretching vibration of the phenol C-O bond.

-

C-Br and C-I Stretches (< 1000 cm⁻¹): These vibrations appear in the fingerprint region and are generally weaker and less diagnostic than the other key bands.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise approach to building molecular complexity.

Reactivity Hierarchy:

-

Phenolic Hydroxyl: The most acidic site, readily deprotonated by a base to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.

-

Carbon-Iodine Bond: The C-I bond is the most reactive of the two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond energy of C-I, making oxidative addition to a Pd(0) catalyst kinetically favorable.

-

Carbon-Bromine Bond: The C-Br bond is significantly less reactive than the C-I bond in cross-coupling reactions, but more reactive than a C-Cl bond. This difference in reactivity allows for selective coupling at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions.

Protocol 4.1: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective coupling at the C-I position, a cornerstone of this reagent's utility. The procedure is adapted from a similar reaction on a related halophenol.

Objective: To couple an arylboronic acid selectively at the C-5 (iodine) position.

Materials:

-

This compound

-

An appropriate arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Triphenylphosphine [PPh₃] (0.1 eq)

-

1,4-Dioxane

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

Procedure:

-

Protection (Optional but Recommended): To avoid side reactions at the acidic phenol, it is often protected first (e.g., as a benzyl or silyl ether). For this example, we assume the phenol is protected.

-

Reaction Setup: In a reaction vessel, combine the protected this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and 2 M aqueous Na₂CO₃ solution. The base is crucial for activating the boronic acid for transmetalation.

-

Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture (e.g., to 90 °C) for several hours, monitoring by TLC.

-

Workup: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the 3-bromo-5-arylphenol derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in Drug Development

This compound is a documented reactant in the synthesis of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261) , a potent antimitotic agent that inhibits tubulin polymerization.[1][3] The synthesis of the core structure of such complex molecules relies on the precise, sequential functionalization of a central phenyl ring.

The strategic importance of this compound is that it can serve as the central scaffold. A synthetic sequence would likely involve:

-

A Suzuki coupling at the highly reactive C-I position to introduce the 1H-indol-4-yl moiety.

-

A second, different cross-coupling reaction (e.g., another Suzuki or a Buchwald-Hartwig amination) at the less reactive C-Br position to build the rest of the molecule.

-

Modification of the phenolic -OH group, either before or after the coupling steps.

This step-wise approach, enabled by the differential reactivity of the halogens, is a powerful strategy in modern medicinal chemistry for creating libraries of complex compounds for drug discovery.[1][3]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[5]

Table 2: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [5] | |

| H318 / H319 | Causes serious eye damage / irritation. | [5][7] | |

| H335 | May cause respiratory irritation. | [5][7] |

Protocol 5.1: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][4]

Protocol 5.2: Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place at room temperature as it may be light-sensitive.[3][4]

-

Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

References

- PubChem. This compound | C6H4BrIO | CID 22630182.

- Lead Sciences. This compound. [Link]

- PrepChem.com. Synthesis of 3-bromo-phenol. [Link]

- iChemical. This compound, CAS No. 570391-20-7. [Link]

- ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [Link]

- PubMed. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. [Link]

- MySkinRecipes. This compound. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H4BrIO | CID 22630182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. | Semantic Scholar [semanticscholar.org]

- 4. 3-Bromophenol(591-20-8) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 3-Iodophenol(626-02-8) 13C NMR spectrum [chemicalbook.com]

- 8. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-5-iodophenol: A Strategic Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction & Executive Summary

Overview of 3-Bromo-5-iodophenol

This compound, with the CAS number 570391-20-7, is a halogenated aromatic compound belonging to the phenol family.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group, a bromine atom at the 3-position, and an iodine atom at the 5-position. This seemingly simple molecule is a valuable and strategic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, which allows for selective and sequential chemical transformations.

Relevance to Researchers and Drug Development Professionals

For scientists engaged in the design and synthesis of complex organic molecules, this compound offers a versatile scaffold. The presence of two different halogen atoms provides orthogonal chemical handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions on the aromatic ring. This feature is particularly advantageous in drug discovery, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. The phenolic hydroxyl group adds another layer of synthetic versatility, allowing for modifications such as etherification or esterification.

Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the compound's physicochemical properties, detailed spectroscopic analysis, a step-by-step synthesis protocol, and a thorough discussion of its reactivity and synthetic applications. A case study on its use in the synthesis of a potent antimitotic agent will be presented to illustrate its practical utility. Additionally, safety, handling, and storage guidelines are provided to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in research.

Chemical Identity and Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 570391-20-7 | [2][3][4] |

| Molecular Formula | C₆H₄BrIO | [1][4] |

| Molecular Weight | 298.90 g/mol | [2] |

| Appearance | Light golden brown crystalline needles | [1] |

| Melting Point | 82-84 °C | [5] |

| Boiling Point | 324.2±32.0 °C (Predicted) | [6] |

| Purity | ≥95% | [3] |

| SMILES | BrC1=CC(I)=CC(O)=C1 | [1] |

| InChI Key | IQYQJLWQIUGDTI-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The protons at the 2, 4, and 6 positions will exhibit distinct chemical shifts and coupling patterns (doublets or triplets of doublets) due to their different electronic environments and spin-spin coupling with neighboring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbon atoms attached to the hydroxyl, bromine, and iodine substituents will have characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other key absorptions will include C-O stretching around 1200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-C stretching in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This will result in a distinctive M⁺ and M+2 pattern for the bromine, with the iodine adding 127 mass units.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method involves the demethylation of a readily available precursor, 1-bromo-3-iodo-5-methoxybenzene.

Detailed, Step-by-Step Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of this compound.[6]

Reaction Scheme:

A representative synthesis of this compound.

Materials and Reagents:

-

1-bromo-3-iodo-5-methoxybenzene

-

33% Hydrogen bromide solution in acetic acid

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Heptane

Procedure:

-

Suspend 1-bromo-3-iodo-5-methoxybenzene (e.g., 6.29 g, 20.1 mmol) in a 33% hydrogen bromide solution in acetic acid (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add tetrabutylammonium bromide (0.5 g, 1.55 mmol) to the mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically continued for 2 days.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

The crude product is purified by flash column chromatography on silica gel.

-

Chromatography Setup: A silica gel column is prepared using a suitable solvent system, such as a mixture of ethyl acetate and heptane (e.g., 1:9 v/v).

-

Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a light brown solid. A reported yield for a similar reaction is 96%.[6]

The purified product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the ability to selectively functionalize its three reactive sites: the phenolic hydroxyl group, the C-I bond, and the C-Br bond.

The Chemistry of the Phenolic Hydroxyl Group

The hydroxyl group can undergo a variety of classical phenol reactions:

-

O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form ethers.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

Conversion to Triflate: Reaction with triflic anhydride to convert the hydroxyl group into an excellent leaving group, which can then participate in cross-coupling reactions.

Orthogonal Reactivity of the Carbon-Halogen Bonds

The key to the strategic use of this compound is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the 5-position.

-

The Carbon-Iodine Bond: The More Reactive Handle: Standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) can be employed to selectively form a new bond at the C-I position, leaving the C-Br bond intact for subsequent transformations.

-

The Carbon-Bromine Bond: The Less Reactive Handle: Once the C-I bond has been functionalized, more forcing reaction conditions (e.g., higher temperatures, different ligands or catalysts) can be used to activate the C-Br bond for a second cross-coupling reaction.

Orthogonal cross-coupling strategies using this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are prevalent scaffolds in medicinal chemistry, and this compound is a particularly useful starting material for accessing novel chemical space.

Case Study: Synthesis of an Antimitotic Agent

This compound is a key reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent.[6] While the full synthetic scheme is proprietary, the structure of the final compound suggests that this compound serves as the central scaffold, with the indolyl group likely introduced via a Suzuki coupling at one of the halogenated positions, and the methoxyisonicotinoyl group attached through a series of transformations involving the other halogen and the phenolic hydroxyl group.

Other Potential Therapeutic Areas

The 3,5-disubstituted phenol motif is a common feature in a variety of bioactive molecules. The ability to readily synthesize libraries of compounds based on the this compound core makes it an attractive starting point for lead optimization in areas such as:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme.

-

GPCR Ligands: The diverse functionalities that can be introduced onto the phenol ring are suitable for exploring interactions with G-protein coupled receptors.

-

Enzyme Inhibitors: Bromophenol derivatives have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes.[7][8]

Safety, Handling, and Storage

Hazard Identification and GHS Classification

This compound is a hazardous substance and should be handled with appropriate precautions.[2][3]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep in a dark place, as some phenols are light-sensitive.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature, combined with the orthogonal reactivity of its carbon-halogen bonds, provides an efficient and versatile platform for the synthesis of complex and diverse molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the utility of such well-defined and strategically functionalized building blocks will undoubtedly increase. For researchers in drug discovery and development, a thorough understanding of the properties and reactivity of this compound can unlock new possibilities in the design and synthesis of the next generation of bioactive molecules.

References

- PubChem. This compound | C6H4BrIO | CID 22630182.

- Synthonix, Inc. 570391-20-7 | this compound. [Link]

- American Custom Chemicals Corporation. This compound | CAS 570391-20-7. [Link]

- Jiang, B., et al. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129-36. [Link]

- Wang, W., et al. (2018). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. Marine Drugs, 16(11), 438. [Link]

Sources

- 1. CAS 570391-20-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4BrIO | CID 22630182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 570391-20-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. CAS 570391-20-7 | 2601-S-05 | MDL MFCD12405397 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 3-broMo-5-iodo-phenol CAS#: 570391-20-7 [m.chemicalbook.com]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition [mdpi.com]

- 9. 570391-20-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Bromo-5-iodophenol: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 3-bromo-5-iodophenol, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes, analyze its spectroscopic characteristics, and discuss its applications, particularly within the realm of medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this molecule.

Core Molecular Attributes of this compound

This compound is a disubstituted phenol bearing both a bromine and an iodine atom on the aromatic ring. This unique substitution pattern offers a rich platform for sequential and site-selective cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 298.90 g/mol | [1][2][3] |

| Molecular Formula | C₆H₄BrIO | [1][2][3] |

| CAS Number | 570391-20-7 | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C=C1Br)I)O | [1] |

| Physical Form | Solid | [4] |

| Melting Point | 82-84 °C | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4][6] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly electrophilic aromatic substitution. The following protocol outlines a potential multi-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the sequential halogenation of a suitable phenol derivative. A potential pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on known reactions of similar compounds.

Step 1: Bromination of 3-Aminophenol

-

Dissolve 3-aminophenol in a suitable solvent such as glacial acetic acid.

-

Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in acetic acid at room temperature while stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water, and dry the crude 3-amino-5-bromophenol.

Step 2: Iodination of 3-Amino-5-bromophenol

-

Dissolve the 3-amino-5-bromophenol in a suitable solvent, such as a mixture of acetic acid and water.

-

Add a source of electrophilic iodine, such as iodine monochloride (ICl), dropwise to the solution.

-

Heat the mixture gently to facilitate the reaction.

-

After completion, cool the reaction and neutralize with a suitable base to precipitate the product.

-

Filter, wash, and dry the crude 3-amino-5-bromo-iodophenol.

Step 3: Deamination of 3-Amino-5-bromo-iodophenol

-

Dissolve the aminated intermediate in an acidic aqueous solution (e.g., sulfuric acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly add the diazonium salt solution to a refluxing solution of a reducing agent, such as hypophosphorous acid (H₃PO₂), to effect the deamination.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three aromatic proton signals and one broad singlet for the phenolic hydroxyl group. The aromatic protons, being in a 1,3,5-trisubstituted pattern, will likely appear as multiplets or broad singlets. The chemical shifts can be estimated based on the additive effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative oxygen, bromine, and iodine atoms will be significantly shifted downfield. The chemical shifts can be estimated from the known spectra of 3-bromophenol and 3-iodophenol.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 298, corresponding to the molecular weight. Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity will be observed.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C-O stretching will be observed in the 1200-1300 cm⁻¹ region. C-Br and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of three different functional groups (hydroxyl, bromo, and iodo) on the aromatic ring makes this compound a highly versatile building block in medicinal chemistry. Halogenated phenols are a recurring motif in many FDA-approved drugs and are known to enhance biological activity.[1][2]

Role as a Scaffold in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for sequential and site-selective introduction of various substituents.[7][8][9][10][11] The C-I bond is generally more reactive than the C-Br bond, enabling a stepwise functionalization of the molecule. This is a powerful strategy for the synthesis of complex biaryl and poly-aromatic structures, which are common cores in many therapeutic agents.

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Potential as a Precursor for Bioactive Molecules

The phenol moiety itself is a common feature in many natural products and pharmaceuticals, often involved in hydrogen bonding interactions with biological targets.[1] The introduction of halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. Studies have shown that halogenated phenolic compounds can exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[2] For instance, halogenation has been shown to improve the antimalarial potency of thymol derivatives.[12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound, with a molecular weight of 298.90 g/mol , is a valuable and versatile chemical intermediate. Its trifunctional nature, combining a phenolic hydroxyl group with two different and selectively addressable halogen atoms, provides a powerful platform for the synthesis of complex organic molecules. This makes it a compound of significant interest for researchers in synthetic chemistry and drug discovery, offering a gateway to novel molecular scaffolds with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- PubChem. This compound.

- Lead Sciences. This compound. [Link]

- ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]

- MDPI. Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. [Link]

- PrepChem.com. Synthesis of 3-bromo-phenol. [Link]

- ResearchGate. HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). [Link]

- NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

- Common Organic Chemistry.

- Google Patents.

- PubMed.

- Organic Syntheses. o-IODOPHENOL. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | 570391-20-7 [sigmaaldrich.com]

- 5. 570391-20-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights [mdpi.com]

Chemical Identity and Properties

An In-depth Technical Guide to 3-Bromo-5-iodophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a halogenated phenol derivative of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is a disubstituted phenol with bromine and iodine atoms at the meta positions relative to the hydroxyl group.

Molecular Structure and Identifiers

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 82.5 °C | [8] |

| Boiling Point | 324.2 ± 32.0 °C (Predicted) | [8] |

| Density | 2.369 ± 0.06 g/cm³ (Predicted) | [8] |

| Purity | Typically ≥97% | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of 1-bromo-3-iodo-5-methoxybenzene.[8] This reaction is typically carried out using a strong acid, such as a solution of hydrogen bromide in acetic acid. The addition of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.[8]

Reaction Scheme

Diagram 2: Synthesis of this compound

A simplified reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: Suspend 1-bromo-3-iodo-5-methoxybenzene (e.g., 6.29 g, 20.1 mmol) in a 33% solution of hydrogen bromide in acetic acid (150 mL).[8]

-

Catalyst Addition: Add tetrabutylammonium bromide (0.5 g, 1.55 mmol) to the mixture.[8]

-

Reflux: Heat the mixture to reflux with vigorous stirring and maintain the reaction for 48 hours.[8]

-

Work-up: After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).[8]

-

Washing and Drying: Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate.[8]

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/heptane 1:9) to yield this compound as a light brown solid.[8]

Applications in Drug Discovery and Development

Halogenated phenols are valuable building blocks in medicinal chemistry due to their ability to form various chemical bonds and participate in diverse reactions. This compound, in particular, serves as a crucial reactant in the synthesis of complex bioactive molecules.

Synthesis of Potent Antimitotic Agents

A significant application of this compound is its use in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), which has been identified as a potent antimitotic agent.[8] Antimitotic agents are a class of drugs that inhibit cell division, or mitosis, and are widely used in cancer therapy.

The synthesis of such complex molecules often involves multi-step reaction sequences where the specific placement of the bromo and iodo substituents on the phenol ring allows for selective and directed chemical transformations.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

The signal word for this compound is "Danger".[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

Storage

-

Store in a well-ventilated place and keep the container tightly closed.[9]

-

For long-term stability, it is recommended to keep the compound in a dark place, sealed in a dry environment at room temperature.[4][5]

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly within the field of drug discovery. Its unique substitution pattern provides a platform for the construction of complex molecular architectures with significant biological activity. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22630182, this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 131489077, 3-Bromo-5-chloro-4-iodophenol.

- Lead Sciences. This compound product page.

- iChemical. This compound product page.

- Organic Syntheses. o-IODOPHENOL.

- Journal of Pharmacy and Bioallied Sciences. Advances in Pharmacognosy for Modern Drug Discovery and Development.

- European Pharmaceutical Review. Applications in drug development.

- PubMed. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice.

- ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.

Sources

- 1. This compound | C6H4BrIO | CID 22630182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 570391-20-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 570391-20-7 [sigmaaldrich.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound, CAS No. 570391-20-7 - iChemical [ichemical.com]

- 7. 570391-20-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 3-broMo-5-iodo-phenol CAS#: 570391-20-7 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Significance of 3-Bromo-5-iodophenol

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with a molecular formula of C₆H₄BrIO and a molecular weight of 298.90 g/mol .[1][2] Its structure, featuring a phenol backbone with bromine and iodine substituents at the meta positions relative to the hydroxyl group, makes it a valuable building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds, coupled with the directing effects of the hydroxyl group, allows for selective functionalization, rendering it a key intermediate in the development of novel pharmaceutical agents and complex organic materials.

An accurate and thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in any research and development pipeline. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following numbering scheme for the atoms of this compound will be used.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, it allows for the unambiguous identification of the aromatic protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-64 scans.[3]

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum manually.

Data Summary: ¹H NMR

The predicted ¹H NMR spectral data for this compound in CDCl₃ is summarized below.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-O | ~4.77 | Singlet (broad) | - |

| H-6 | 7.42 | Triplet (t) | 1.4 |

| H-2 | 7.13 | Doublet of Doublets (dd) | 1.4, 2.2 |

| H-4 | 6.96 | Doublet of Doublets (dd) | 1.9, 2.2 |

Analysis and Interpretation

The aromatic region of the ¹H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene ring.

-

Hydroxyl Proton (H-O): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

Aromatic Protons (H-2, H-4, H-6):

-

H-6: This proton is situated between the hydroxyl and iodo substituents. It appears as a triplet due to meta-coupling with both H-2 and H-4 (J ≈ 1.4 Hz).

-

H-2: This proton is adjacent to the hydroxyl group and meta to the bromine. It resonates as a doublet of doublets, arising from meta-coupling to H-6 (J ≈ 1.4 Hz) and another meta-coupling to H-4 (J ≈ 2.2 Hz).

-

H-4: This proton is positioned between the bromo and iodo groups. It appears as a doublet of doublets due to meta-coupling with H-2 (J ≈ 2.2 Hz) and a different meta-coupling with H-6 (J ≈ 1.9 Hz).

-

The downfield shift of all aromatic protons (6.9-7.5 ppm) is consistent with their attachment to an electron-deficient aromatic ring, influenced by the electronegative halogen and oxygen substituents.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Use a high-resolution NMR spectrometer (e.g., 75 or 125 MHz). A standard proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.[3]

-

Processing: The FID is processed similarly to the ¹H NMR spectrum.

Predicted Data Summary: ¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-OH) | ~156 | Attached to the highly electronegative oxygen. |

| C-3 (C-Br) | ~123 | Direct attachment to bromine. |

| C-5 (C-I) | ~95 | Direct attachment to iodine causes significant shielding (heavy atom effect). |

| C-2 | ~124 | Ortho to the hydroxyl group. |

| C-4 | ~133 | Positioned between the two halogen substituents. |

| C-6 | ~116 | Ortho to the hydroxyl group and iodo substituent. |

Analysis and Interpretation

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects.

-

C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.

-

C-3 (C-Br) and C-5 (C-I): The carbons directly bonded to the halogens show distinct shifts. The C-I bond (C-5) will be significantly upfield (shielded) compared to the C-Br bond (C-3). This is a classic example of the "heavy atom effect," where the large electron cloud of iodine induces significant shielding.

-

C-2, C-4, C-6: The remaining carbons will have shifts influenced by their proximity to the three different substituents. Their predicted resonances fall within the typical range for substituted aromatic carbons, generally between 110-140 ppm.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted Data Summary: IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3030 | Aromatic C-H stretch | Medium-Weak |

| 1600, 1500 | Aromatic C=C ring stretch | Medium-Strong |

| 1660 - 2000 | Aromatic overtone/combination bands | Weak |

| ~1250 | C-O stretch (phenol) | Strong |

| 690 - 900 | Aromatic C-H out-of-plane bend | Strong |

| Below 700 | C-Br and C-I stretches | Medium-Strong |

Analysis and Interpretation

The IR spectrum serves as a unique chemical fingerprint.[10]

-

O-H Stretch: A prominent broad absorption band in the 3550-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Sharp peaks around 3030 cm⁻¹ are characteristic of C-H stretching in aromatic rings.[8] Strong absorptions around 1600 and 1500 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[11]

-

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region.[8]

-

Carbon-Halogen Stretches: The vibrations corresponding to C-Br and C-I bonds are found at lower frequencies, typically below 700 cm⁻¹.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.[12]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•⁺).

-

Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analysis and Interpretation

The mass spectrum of this compound is expected to show several key features:

-

Molecular Ion (M•⁺): A crucial feature is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the molecular ion will appear as a pair of peaks (an M•⁺ and an M+2 peak) of almost equal intensity.[13][14] The nominal molecular weight is 298.90, so these peaks will appear at m/z values corresponding to [C₆H₄⁷⁹BrIO]•⁺ and [C₆H₄⁸¹BrIO]•⁺. The monoisotopic mass is 297.84902 Da.[2]

-

Fragmentation Pattern: The fragmentation is dictated by the relative bond strengths (C-I < C-Br < C-O). The weakest bond, the carbon-iodine bond, is expected to cleave first.[15]

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

-

Loss of Iodine: The initial and most facile fragmentation is the loss of an iodine radical (•I, mass 127) to give a fragment ion at m/z 171/173. This fragment will still show the characteristic 1:1 isotopic pattern for bromine.

-

Loss of Bromine: The [M-I]⁺ fragment can then lose a bromine radical (•Br, mass 79/81) to yield an ion at m/z 92.

-

Loss of Carbon Monoxide: The resulting phenoxy cation can subsequently lose a molecule of carbon monoxide (CO, mass 28) to form a cyclopentadienyl cation fragment at m/z 64.

Conclusion

The spectroscopic data of this compound provides a complete and unambiguous structural characterization. ¹H NMR confirms the 1,3,5-trisubstituted pattern of the aromatic ring. ¹³C NMR elucidates the carbon skeleton, highlighting the significant shielding effect of the iodine atom. IR spectroscopy validates the presence of the key hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern governed by the relative strengths of the carbon-halogen bonds, with the isotopic signature of bromine serving as a definitive marker. This comprehensive guide serves as an essential reference for scientists utilizing this important chemical intermediate in their research and development endeavors.

References

- Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link][10]

- Chemistry LibreTexts. (2024). 15.

- Aktaş, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411. [Link]

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link][9]

- Aluminum Chemist. (2021).

- Indonesian Journal of Science & Technology. (2019).

- National Center for Biotechnology Information. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 3-Iodophenol.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. [Link]

- ChemAxon. (n.d.). NMR Predictor. [Link]

- The Journal of Physical Chemistry A. (2001). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. [Link]

- University of Colorado Boulder. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. [Link][13]

- Royal Society of Chemistry. (2017). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. [Link]

- NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. [Link]

- Save My Exams. (2025). Mass Spectrometry (MS)

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

- iChemical. (n.d.). This compound, CAS No. 570391-20-7. [Link][4]

- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link][15]

- PubMed. (2007). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. [Link]

- MDPI. (2022).

- YouTube. (2022). How to predict a proton NMR spectrum. [Link][5]

- MDPI. (2022).

- PubChemLite. (n.d.). This compound (C6H4BrIO). [Link]

- The Automated Topology Builder. (n.d.). 3-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H4BrIO | CID 22630182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, CAS No. 570391-20-7 - iChemical [ichemical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Iodophenol(626-02-8) 13C NMR [m.chemicalbook.com]

- 7. 3-Bromophenol(591-20-8) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. azooptics.com [azooptics.com]

- 11. youtube.com [youtube.com]

- 12. ochem.weebly.com [ochem.weebly.com]

- 13. savemyexams.com [savemyexams.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-5-iodophenol mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-iodophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a dihalogenated aromatic compound of interest in synthetic chemistry and materials science. We delve into the principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of the title compound. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and impurity profiling. Our approach synthesizes foundational chemical principles with practical, field-proven insights, offering a self-validating framework for the interpretation of mass spectral data for halogenated phenols.

Introduction: The Analytical Challenge of Dihalogenated Aromatics

This compound (C₆H₄BrIO) is a substituted phenol containing two different halogen atoms, bromine and iodine, on an aromatic ring.[1][2] The structural elucidation of such molecules is a non-trivial task that relies heavily on spectroscopic techniques, with mass spectrometry (MS) being paramount for confirming molecular weight and providing structural clues through fragmentation analysis. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing reproducible fragmentation that serves as a molecular fingerprint.[3][4]

Understanding the fragmentation of this compound is critical for several reasons:

-

Structural Verification: Confirming the identity of synthesized intermediates in multi-step organic synthesis.

-

Isomer Differentiation: Distinguishing it from other bromoiodophenol isomers, as fragmentation patterns can be position-dependent.

-

Impurity Identification: Identifying related impurities or degradation products in a sample matrix.

This guide will focus on predicting and interpreting the EI-MS fragmentation of this compound, paying special attention to the unique isotopic signatures conferred by the halogen atoms.

The Molecular Ion: A Tale of Two Isotopes

The first and most crucial piece of information in a mass spectrum is the molecular ion (M•⁺), which represents the intact molecule with one electron removed. For this compound, the molecular ion region is uniquely informative due to the natural isotopic abundances of its constituent halogens.

-

Iodine (I): Iodine is monoisotopic, consisting of 100% ¹²⁷I.[5]

-

Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.5% and 49.5%, respectively).[6][7][8][9]

This combination results in a characteristic molecular ion cluster. The molecule containing ⁷⁹Br will have a nominal mass of 298 Da, while the molecule with ⁸¹Br will have a mass of 300 Da. Therefore, the mass spectrum will exhibit a distinctive pair of peaks at m/z 298 and m/z 300 with nearly equal intensity (a 1:1 ratio), separated by 2 mass units.[8][9] The presence of this M⁺ and M+2 doublet is a definitive indicator of a compound containing a single bromine atom.

| Isotopologue | Exact Mass (Da) | Nominal m/z | Expected Relative Abundance |

| C₆H₄⁷⁹BrIO | 297.84902[1] | 298 | ~100% |

| C₆H₄⁸¹BrIO | 299.84700 | 300 | ~98% |

Table 1: Predicted molecular ion cluster for this compound.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon ionization, the high energy of the EI source induces fragmentation of the molecular ion. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses. For this compound, fragmentation is dictated by the C-halogen, C-O, and aromatic C-C bonds.

The primary fragmentation events involve the cleavage of the carbon-halogen bonds. The C-I bond (bond energy ~220 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol), making the loss of an iodine radical the most favorable initial fragmentation step.

Key Fragmentation Pathways:

-

Loss of Iodine Radical (•I): This is the most anticipated primary fragmentation. The molecular ion loses a neutral iodine radical (mass 127) to form a bromophenoxy radical cation. This will be a major fragment in the spectrum.

-

[M]•⁺ → [C₆H₄BrO]⁺ + •I

-

-

Loss of Bromine Radical (•Br): While less favorable than iodine loss, cleavage of the C-Br bond will also occur, resulting in the loss of a neutral bromine radical (mass 79 or 81).

-

[M]•⁺ → [C₆H₄IO]⁺ + •Br

-

-

Loss of Carbon Monoxide (CO): Phenols and their fragment ions are known to undergo the elimination of a neutral carbon monoxide molecule (mass 28) following ring rearrangement. This typically occurs after an initial loss of a halogen.

-

[C₆H₄BrO]⁺ → [C₅H₄Br]⁺ + CO

-

-

Sequential Halogen Loss: The molecule can lose both halogens sequentially. For example, the fragment from iodine loss can subsequently lose a bromine radical.

-

[C₆H₄BrO]⁺ → [C₆H₄O]⁺• + •Br

-

The following diagram illustrates these dominant fragmentation pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 298 / 300 | [C₆H₄BrIO]⁺• | - | Molecular Ion (M•⁺). Characteristic 1:1 doublet. |

| 171 / 173 | [C₆H₄BrO]⁺• | •I | Highly probable due to weak C-I bond. Retains the 1:1 bromine isotopic signature. |

| 219 | [C₆H₄IO]⁺ | •Br | Loss of bromine radical. Monoisotopic peak. |

| 143 / 145 | [C₅H₄Br]⁺ | •I, CO | Loss of iodine followed by loss of carbon monoxide. |

| 127 | [I]⁺ | •C₆H₄BrO | Iodine cation. A common fragment in iodine-containing compounds.[5] |

| 92 | [C₆H₄O]⁺• | •I, •Br | Loss of both halogen radicals. |

| 64 | [C₅H₄]⁺• | •I, •Br, CO | Loss of both halogens and CO. |

Table 2: Key predicted m/z fragments for this compound under EI conditions.

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum and validate the predicted fragmentation, a gas chromatography-mass spectrometry (GC-MS) approach is recommended. The GC provides separation from solvents and impurities, ensuring a clean spectrum of the target analyte.[10][11][12]

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL (10 ppm). This concentration is typically sufficient for modern GC-MS systems.[10]

Instrumentation & Conditions

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap).[13]

-

GC Conditions:

-

Injection Port: Splitless mode is preferred for trace analysis, while a split injection (e.g., 50:1) is suitable for higher concentrations to avoid column overload.[12]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.

-

The following diagram outlines the experimental workflow.

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound is a textbook example of how fundamental principles of ion chemistry and isotopic abundance can be applied to elucidate complex molecular structures. The key diagnostic features under Electron Ionization are a prominent molecular ion doublet at m/z 298/300 with a 1:1 intensity ratio, and a primary fragmentation pathway initiated by the loss of an iodine radical to produce a fragment at m/z 171/173. Subsequent losses of bromine and carbon monoxide further corroborate the structure. By following the detailed experimental protocol provided, researchers can reliably generate high-quality mass spectra to confirm the identity and purity of this and other related halogenated compounds, ensuring the integrity of their scientific investigations.

References

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- El-Bokl, T. A., et al. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.

- Köröspataki, Cs., & Torkos, K. (n.d.). Separation of Some Halogenated Phenols by GC-MS.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. In NIST Chemistry WebBook.

- University of Colorado Boulder. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry.

- LCGC International. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS.

- Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.

- University of California, Davis. (n.d.). Gas Chromatography Mass Spectrometry.

- Clark, J. (2015). mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide.

- National Center for Biotechnology Information. (n.d.). 3-Iodophenol. PubChem Compound Database.

- JEOL. (n.d.). Gas Chromatograph Mass Spectrometer.

- Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).

- Liu, A., et al. (2010). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central.

- OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS).

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.

- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

- Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways.

Sources

- 1. This compound | C6H4BrIO | CID 22630182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 570391-20-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. GCMS Section 6.5 [people.whitman.edu]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asianpubs.org [asianpubs.org]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In--depth Technical Guide on the Solubility of 3-Bromo-5-iodophenol in Organic Solvents

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 3-Bromo-5-iodophenol, a halogenated phenol of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles, predicted solubility profiles, and a comprehensive, field-proven experimental protocol to empower researchers in their formulation and development efforts. We delve into the molecular interactions governing solubility and present a robust methodology for its precise determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 570391-20-7) is a unique trifunctional aromatic compound featuring a hydroxyl group, a bromine atom, and an iodine atom on the phenyl ring.[1][4] This specific arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2][3] For instance, it serves as a reactant in the preparation of potent antimitotic agents.[3] The hydroxyl group provides a site for ether or ester formation, while the bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and the formulation of final products. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences bioavailability and manufacturability.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[5][6] For this compound, the key molecular features influencing its solubility are:

-